molecular formula C2H4N2O4 B14707782 Methyl nitrocarbamate CAS No. 14442-53-6

Methyl nitrocarbamate

Cat. No.: B14707782
CAS No.: 14442-53-6
M. Wt: 120.06 g/mol
InChI Key: WRPWDYQMJKOHSD-UHFFFAOYSA-N
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Description

Methyl nitrocarbamate is an organic compound belonging to the carbamate family Carbamates are esters of carbamic acid and are widely used in various industrial and agricultural applications

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl nitrocarbamate can be synthesized through the nitration of methyl carbamate. The process involves treating methyl carbamate with a nitrating agent such as fuming nitric acid in the presence of acetic anhydride. The reaction typically requires controlled temperatures and careful handling due to the reactive nature of the nitrating agents .

Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. Safety measures are crucial due to the hazardous nature of the chemicals involved .

Chemical Reactions Analysis

Types of Reactions: Methyl nitrocarbamate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Methyl nitrocarbamate has several scientific research applications:

Mechanism of Action

The mechanism of action of methyl nitrocarbamate involves its interaction with specific molecular targets. It can inhibit enzymes by forming stable complexes with their active sites. This inhibition can disrupt normal biochemical pathways, leading to the desired biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

  • Ethyl nitrocarbamate
  • Trinitroethyl nitrocarbamate
  • Bis(trinitroethyl) oxalate
  • 2,2,2-Trinitroethyl formate

Comparison: Methyl nitrocarbamate is unique due to its specific chemical structure and reactivity. Compared to ethyl nitrocarbamate, it has a different alkyl group, which can influence its reactivity and applications. Trinitroethyl nitrocarbamate and bis(trinitroethyl) oxalate are more complex molecules with multiple nitro groups, making them more potent but also more challenging to handle. 2,2,2-Trinitroethyl formate is another related compound with distinct properties and uses .

This compound stands out for its balance of reactivity and stability, making it a valuable compound in various scientific and industrial applications.

Properties

CAS No.

14442-53-6

Molecular Formula

C2H4N2O4

Molecular Weight

120.06 g/mol

IUPAC Name

methyl N-nitrocarbamate

InChI

InChI=1S/C2H4N2O4/c1-8-2(5)3-4(6)7/h1H3,(H,3,5)

InChI Key

WRPWDYQMJKOHSD-UHFFFAOYSA-N

Canonical SMILES

COC(=O)N[N+](=O)[O-]

Origin of Product

United States

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